molecular formula C8H9NO B1314021 1,3-Dihydroisobenzofuran-5-amine CAS No. 61964-08-7

1,3-Dihydroisobenzofuran-5-amine

Cat. No.: B1314021
CAS No.: 61964-08-7
M. Wt: 135.16 g/mol
InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N
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Description

1,3-Dihydroisobenzofuran-5-amine is a heterocyclic organic compound with the molecular formula C8H9NO It is a derivative of isobenzofuran, featuring an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroisobenzofuran-5-amine can be synthesized through several methods. One common approach involves the reduction of phthalic acid or its derivatives to form 1,3-dihydroisobenzofuran, followed by amination at the 5-position. Another method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, amination, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,3-Dihydroisobenzofuran-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroisobenzofuran-5-carboxylic acid
  • 1,3-Dihydroisobenzofuran-5-methanol
  • 1,3-Dihydroisobenzofuran-5-nitrile

Uniqueness

1,3-Dihydroisobenzofuran-5-amine is unique due to its amine functional group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different functional groups, such as carboxylic acids or alcohols.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULNTLNUHOMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498519
Record name 1,3-Dihydro-2-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61964-08-7
Record name 1,3-Dihydro-2-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2-benzofuran-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,3-dihydro-isobenzofuran (83.2 mmol) in sulfuric acid (75 mL), cooled in an ice bath, add a solution of potassium nitrate (83.2 mmol) in sulfuric acid (25 mL) dropwise. After stirring for 30 min, pour the reaction mixture over ice and collect the resulting precipitate on a glass frit. Wash the precipitate with water (200 mL) and dry under vacuum. Dissolve the precipitate in ethanol (250 mL) and add tin chloride dihydrate (273.6 mmol). After heating at 70° C. for 2 h, dilute with water (200 mL), cool to room temperature, and neutralize the reaction with 5 N NaOH. Extract the mixture with ethyl acetate (3×200 mL) and dry the organic portion over sodium sulfate. Remove the solvent in vacuo to afford the title compound as a tan solid. 1H NMR (CDCl3, 400 MHz) δ 3.50 (bs, 2H), 5.02 (s, 4H), 6.56 (d, J=2.4 Hz, 1H), 6.60 (dd, J=2.4, 8.0 Hz, 1 H), 7.01 (d, J=8.0 Hz, 1H).
Quantity
83.2 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
83.2 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
tin chloride dihydrate
Quantity
273.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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